molecular formula C21H25ClO3 B1208380 ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate CAS No. 62516-91-0

ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate

Cat. No.: B1208380
CAS No.: 62516-91-0
M. Wt: 360.9 g/mol
InChI Key: KIZXRDIROMPMKU-UHFFFAOYSA-N
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Description

ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes a chloro group, a phenyl ring, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate typically involves multiple steps. One common method is the esterification of 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: The major product is 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionic acid.

    Reduction: The major product is 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propanol.

    Substitution: The major products depend on the nucleophile used, such as 2-methoxy-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate when using sodium methoxide.

Scientific Research Applications

ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chloro group and phenyl ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Ethyl benzoate: An ester with a benzene ring, used in fragrances and as a solvent.

Uniqueness

ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. The presence of the chloro group and the phenyl ring makes it distinct from simpler esters, providing it with unique chemical and physical properties.

Properties

CAS No.

62516-91-0

Molecular Formula

C21H25ClO3

Molecular Weight

360.9 g/mol

IUPAC Name

ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate

InChI

InChI=1S/C21H25ClO3/c1-4-24-20(23)19(22)14-16-10-12-18(13-11-16)25-15-21(2,3)17-8-6-5-7-9-17/h5-13,19H,4,14-15H2,1-3H3

InChI Key

KIZXRDIROMPMKU-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OCC(C)(C)C2=CC=CC=C2)Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OCC(C)(C)C2=CC=CC=C2)Cl

Synonyms

AL 294
AL-294
ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 150 ml of acetone is dissolved 16.8 g of 4-(2,2-dimethyl-2-phenylethyloxy)aniline and, under cooling with ice and stirring, 20 ml of hydrochloric acid, a solution of 6 g sodium nitrite in 20 ml water, 75 ml of ethyl acrylate and 0.3 g of finely divided cuprous oxide are added in the order mentioned. The mixture is stirred at 10° C for 30 minutes and at room temperature for 2 hours. After the reaction has been completed, the reaction mixture is concentrated under reduced pressure and extracted with ether. The ether is distilled off and residual oil is purified by chromatography on silica gel. The described procedure yields 17.7 g of ethyl 2-chloro-3-[4-(2,2-dimethyl-2-phenylethyloxy)phenyl]propionate as a yellowish oily product. Cyclohexane/benzene is used as the eluant solvent (1:1). Boiling point: 205°-206° C/0.9 mmHg
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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